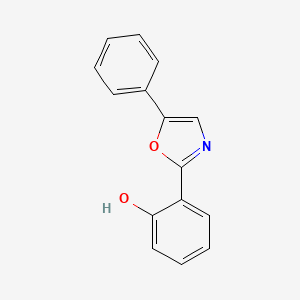
2-(5-Phenyloxazol-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyloxazol-2-YL)phenol is an organic compound with the molecular formula C15H11NO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 2-(5-Phenyloxazol-2-YL)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-Phenoxyisoindoline-1,3-dione with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency.
Chemical Reactions Analysis
2-(5-Phenyloxazol-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate the reactions.
Scientific Research Applications
2-(5-Phenyloxazol-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent reagent in various chemical analyses and as a building block for synthesizing more complex molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of plastic scintillators for radiation detection and other industrial applications
Mechanism of Action
The mechanism of action of 2-(5-Phenyloxazol-2-YL)phenol involves its interaction with specific molecular targets and pathways. Its fluorescent properties are due to the presence of the oxazole ring, which can absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and detection. The compound may also interact with biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-(5-Phenyloxazol-2-YL)phenol can be compared with other similar compounds, such as:
1,4-Bis(5-phenyl-2-oxazolyl)benzene:
2,2′-p-Phenylene-bis(5-phenyloxazole): Another related compound with applications in fluorescence and scintillation. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
103656-73-1 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(5-phenyl-1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C15H11NO2/c17-13-9-5-4-8-12(13)15-16-10-14(18-15)11-6-2-1-3-7-11/h1-10,17H |
InChI Key |
KUECPOPLVHZRPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


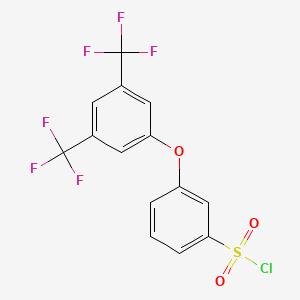
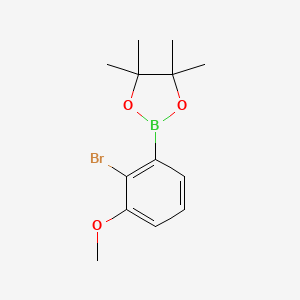
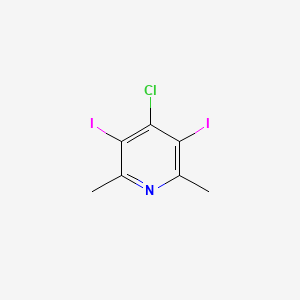
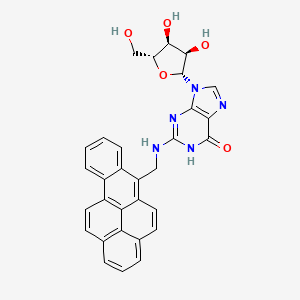
![5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B13093018.png)
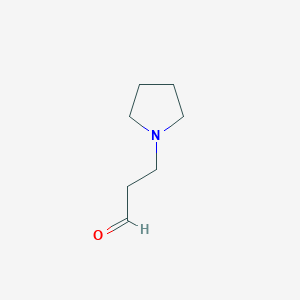
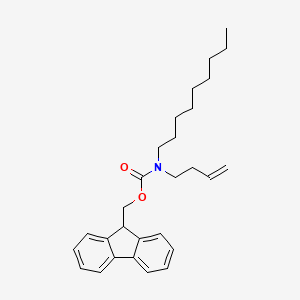
![3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13093040.png)
![Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13093044.png)
![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride](/img/structure/B13093059.png)
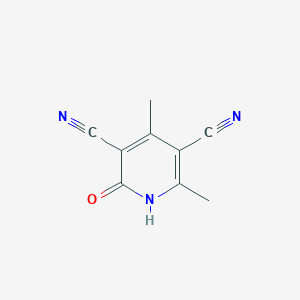
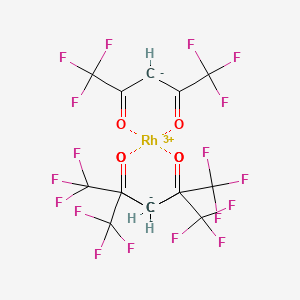
![1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B13093076.png)
![6-Phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13093082.png)
